Cas no 117695-02-0 (5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-)

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- structure
117695-02-0 structure
Product Name:5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
Numero CAS:117695-02-0
MF:C28H47NO2
MW:429.678288698196
CID:188375
PubChem ID:3082876
Update Time:2025-04-19

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
    • (3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-h...
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS
    • ningpeisine
    • (3beta,5alpha,12alpha,13beta)-3-hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • N-Methyl-3-hydroxy-5-veratranine-6-one
    • Veratraman-6(5H)-one, 12,13-dihydro-3-hydroxy-28-methyl-, (3beta,5alpha,12alpha,13beta)-
    • DTXSID80922519
    • 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • 117695-02-0
    • (+)-Ningpeisine
    • Inchi: 1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1
    • Chiave InChI: UBMXONPUBFQLKA-BQUVWSHHSA-N
    • Sorrisi: O=C1C[C@H]2[C@@H]3CC[C@@H]([C@H](C)[C@H]4CC[C@H](C)CN4C)[C@H](C)[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O

Proprietà calcolate

  • Massa esatta: 429.361
  • Massa monoisotopica: 429.361
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 2
  • Complessità: 693
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.026
  • Punto di ebollizione: 533.5°Cat760mmHg
  • Punto di infiammabilità: 276.5°C
  • Indice di rifrazione: 1.518
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti